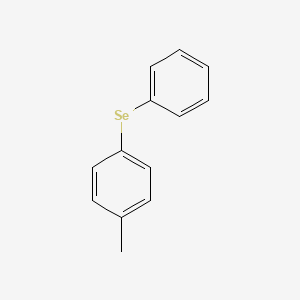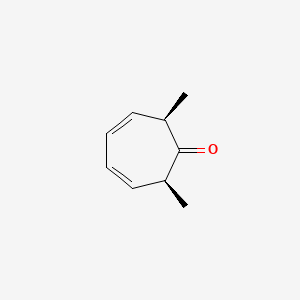
(2R,7S)-2,7-Dimethylcyclohepta-3,5-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,7S)-2,7-Dimethylcyclohepta-3,5-dien-1-one is a chiral organic compound with a unique seven-membered ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,7S)-2,7-Dimethylcyclohepta-3,5-dien-1-one typically involves the cyclization of suitable precursors under controlled conditions. One common method is the intramolecular aldol condensation of a diketone precursor, followed by selective reduction and methylation steps. The reaction conditions often require the use of strong bases like sodium hydride or potassium tert-butoxide, and the reactions are typically carried out in aprotic solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques such as distillation, crystallization, or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,7S)-2,7-Dimethylcyclohepta-3,5-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Diketones, carboxylic acids.
Reduction: Diols.
Substitution: Substituted cycloheptadienes.
Wissenschaftliche Forschungsanwendungen
(2R,7S)-2,7-Dimethylcyclohepta-3,5-dien-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of (2R,7S)-2,7-Dimethylcyclohepta-3,5-dien-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The pathways involved often include signal transduction cascades and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,7S)-2,7-Diacetoxytridecane: A compound with similar stereochemistry but different functional groups and applications.
(2R,7S)-2,7-Difluorocycloheptan-1-one: Another seven-membered ring compound with fluorine substituents, used in different chemical contexts.
Uniqueness
(2R,7S)-2,7-Dimethylcyclohepta-3,5-dien-1-one is unique due to its specific ring structure and the presence of two methyl groups at distinct positions. This configuration imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
85236-00-6 |
|---|---|
Molekularformel |
C9H12O |
Molekulargewicht |
136.19 g/mol |
IUPAC-Name |
(2S,7R)-2,7-dimethylcyclohepta-3,5-dien-1-one |
InChI |
InChI=1S/C9H12O/c1-7-5-3-4-6-8(2)9(7)10/h3-8H,1-2H3/t7-,8+ |
InChI-Schlüssel |
LQCRMLKFLQSYFH-OCAPTIKFSA-N |
Isomerische SMILES |
C[C@@H]1C=CC=C[C@@H](C1=O)C |
Kanonische SMILES |
CC1C=CC=CC(C1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


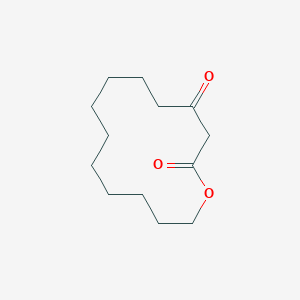
![1h-[1,2,4]Triazepino[4,3-a]benzimidazole](/img/structure/B14415834.png)
![1-[Chloro(furan-2-yl)methylidene]pyrrolidin-1-ium](/img/structure/B14415840.png)
![2-[2-(1-Chloro-2-oxo-2-phenylethylidene)hydrazinyl]benzoic acid](/img/structure/B14415841.png)

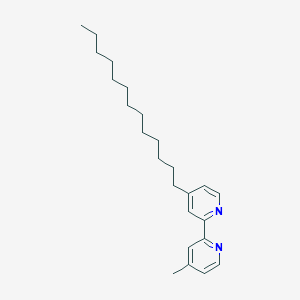
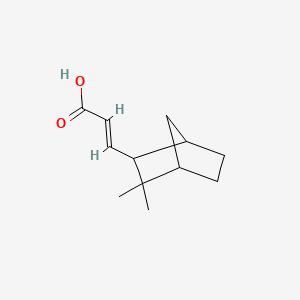
![3-[2-(2-Ethenyl-4,5-dimethoxyphenyl)ethyl]cyclohex-2-en-1-one](/img/structure/B14415863.png)

![1,1'-[Oxybis(methylene)]di(azepan-2-one)](/img/structure/B14415874.png)
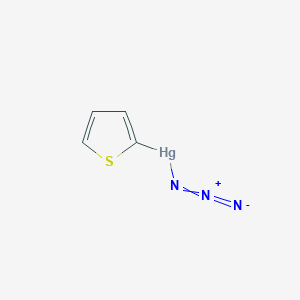
![4-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]phenol](/img/structure/B14415876.png)

